molecular formula C20H22N4O6S2 B2875722 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1105242-24-7

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B2875722
CAS RN: 1105242-24-7
M. Wt: 478.54
InChI Key: DNRYKEDRTPFHGP-UHFFFAOYSA-N
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Description

The compound “4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O6S . It is related to the 1,5-dioxaspiro[5.5]undecane family .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s worth noting that the compound is related to the 1,4-diazaspiro[5.5]undecan-3-one family, which has been used in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have shown remarkable potential as Type II photosensitizers in photodynamic therapy, primarily aimed at treating cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them very useful for such applications, indicating their importance in developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Further research into N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide derivatives has shown marked anticancer activity against specific human cancer cell lines. These studies involve the synthesis of novel compounds and evaluating their anticancer efficacy, showcasing the chemical versatility and therapeutic potential of sulfonamide derivatives in oncology (Karakuş et al., 2018).

Crystal Structure and Thermodynamic Properties

Research on 1,5-dioxaspiro[5.5] derivatives, similar in structural complexity to the compound , has been aimed at understanding their crystal structure and thermodynamic properties. These studies provide valuable insights into the physical chemistry of such compounds, which can be instrumental in designing materials with specific thermal and structural characteristics for various scientific and industrial applications (Zeng, Wang, & Zhang, 2021).

properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-2-16-22-23-19(31-16)24-32(27,28)14-8-6-13(7-9-14)21-12-15-17(25)29-20(30-18(15)26)10-4-3-5-11-20/h6-9,12,21H,2-5,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRYKEDRTPFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

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